3-Fluoro-2-hydroxy-4-iodobenzonitrile

Description

Structural Classification and Chemical Identity

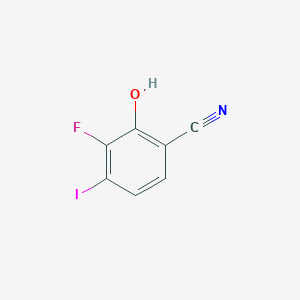

This compound exhibits a complex molecular architecture that positions it within multiple chemical classification systems simultaneously. The compound possesses the molecular formula C7H3FINO and maintains a molecular weight of 263.01 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as this compound, reflecting the precise positioning of each substituent on the benzene ring core structure.

The structural identity of this compound is further characterized by its Chemical Abstracts Service registry number 1824048-92-1, which provides a unique identifier for tracking and referencing purposes in scientific literature. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C(=C1C#N)O)F)I, which precisely describes the connectivity and spatial arrangement of all constituent atoms. This notation reveals the systematic positioning of substituents relative to the benzonitrile core, with the fluorine atom occupying the meta position relative to the nitrile group, the hydroxyl group in the ortho position, and the iodine atom in the para position.

The compound's three-dimensional conformational properties contribute significantly to its chemical behavior and reactivity patterns. The presence of the hydroxyl group introduces hydrogen bonding capabilities that can influence molecular interactions and crystalline packing arrangements. Computational analyses suggest that the electron-withdrawing effects of both the fluorine and nitrile groups create a unique electronic environment that enhances the reactivity of the iodine substituent, making it particularly suitable for cross-coupling reactions and nucleophilic substitution processes.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which began in the early nineteenth century with pioneering discoveries that laid the foundation for modern fluorinated compound synthesis. The field of organofluorine chemistry commenced in 1835 when Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the first recorded synthesis of an organofluorine compound. This groundbreaking achievement established the precedent for incorporating fluorine atoms into organic molecular frameworks, a practice that would eventually lead to the sophisticated polyhalogenated systems exemplified by compounds such as this compound.

The methodological foundations for creating fluorinated aromatic compounds were established through the pioneering work of Alexander Borodin in 1862, who developed the first practical halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This nucleophilic substitution approach represented a significant advancement in synthetic methodology, as it demonstrated that fluorine atoms could be successfully introduced into aromatic systems through controlled chemical transformations. Borodin's work established the conceptual framework for developing more complex fluorinated aromatics, including those containing multiple halogen substituents like the compound under investigation.

The early twentieth century witnessed substantial progress in organofluorine chemistry through the contributions of Frédéric Swarts, who introduced antimony fluoride as a fluorinating agent in 1898, and subsequent developments that enhanced the accessibility and reliability of fluorination reactions. The industrial significance of organofluorine compounds became apparent in the 1920s when General Motors recognized the advantageous properties of chlorofluorocarbons, leading to large-scale production efforts that validated the commercial viability of fluorinated molecules. These developments created the technological infrastructure and methodological expertise necessary for synthesizing increasingly complex fluorinated compounds, including those incorporating additional functional groups such as hydroxyl and nitrile substituents.

The evolution of synthetic methodologies during the mid-twentieth century significantly expanded the scope of accessible fluorinated aromatic compounds. The introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, provided researchers with new tools for incorporating fluorine atoms into complex molecular architectures. The development of electrochemical fluorination techniques, pioneered by Joseph H. Simons in the 1930s and refined throughout subsequent decades, offered alternative pathways for creating highly stable perfluorinated materials and partially fluorinated aromatic systems. These methodological advances established the foundation for synthesizing sophisticated compounds like this compound, which requires precise control over multiple simultaneous transformations.

Significance in Halogenated Aromatic Research

This compound occupies a position of considerable importance within the broader landscape of halogenated aromatic research, serving as both a model compound for investigating fundamental chemical principles and a practical synthetic intermediate for accessing more complex molecular architectures. The compound's significance stems from its unique combination of halogen substituents, which creates opportunities for studying the interplay between different halogen atoms and their collective influence on aromatic reactivity patterns. Halogenated aromatic compounds have attracted substantial research attention due to their widespread applications in agricultural, dye, chemical, and pharmaceutical industries, making the development of efficient synthetic methodologies for such compounds a priority in contemporary chemical research.

The polyhalogenated nature of this compound makes it particularly valuable for investigating structure-activity relationships in halogenated aromatic systems. Research has demonstrated that halogen substituents significantly affect the recalcitrance of halogenated aromatic degradation pathways and influence electronic and steric effects that reduce electron delocalization efficiency. The compound's structure provides an ideal platform for studying these effects, as the combination of fluorine and iodine substituents creates distinct electronic environments that can be systematically investigated through computational and experimental approaches.

The synthetic utility of this compound extends to its role as a versatile building block for constructing more complex molecular frameworks through cross-coupling reactions and nucleophilic substitution processes. The presence of the iodine substituent makes the compound particularly suitable for palladium-catalyzed coupling reactions, which represent one of the most important methodological developments in modern organic synthesis. The compound's reactivity profile allows it to participate in various chemical reactions, including substitution reactions where the iodine atom serves as an excellent leaving group during nucleophilic attack, while the fluorine atom enhances electrophilicity.

Recent research developments have highlighted the importance of such polyhalogenated aromatics in advancing synthetic methodologies and exploring novel chemical transformations. The compound's ability to undergo multiple types of chemical reactions, including nucleophilic substitution and cross-coupling processes, makes it valuable for developing new synthetic strategies and investigating mechanistic pathways. The dual functionality provided by the fluorine and iodine substituents allows for versatile modifications of molecular architectures, enabling researchers to access diverse chemical spaces and explore structure-property relationships in systematic ways.

| Research Application | Significance | Key Features |

|---|---|---|

| Cross-coupling reactions | Versatile synthetic building block | Iodine as excellent leaving group |

| Electronic structure studies | Model for halogen interactions | Fluorine-iodine electronic interplay |

| Mechanistic investigations | Understanding aromatic reactivity | Multiple functional group interactions |

| Synthetic methodology development | Platform for new reactions | Polyhalogenated aromatic framework |

The compound's significance in halogenated aromatic research is further enhanced by its potential applications in developing environmentally sustainable synthetic processes. Understanding the reactivity patterns and transformation pathways of compounds like this compound contributes to the development of more efficient synthetic protocols that minimize waste generation and optimize atom economy. The field of microbial degradation of halogenated aromatics has identified various metabolic pathways that microorganisms have evolved to process such compounds, suggesting potential applications in bioremediation and green chemistry approaches.

Properties

IUPAC Name |

3-fluoro-2-hydroxy-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCBPDAUMJNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation Approach

One common route begins with 2-hydroxy-4-nitrobenzonitrile as the starting material. The process involves:

- Step 1: Introduction of the fluorine atom into the aromatic ring, often via electrophilic fluorination or nucleophilic aromatic substitution, depending on the substrate reactivity.

- Step 2: Iodination at the 4-position through direct halogenation, using iodine sources under controlled conditions to avoid over-iodination or side reactions.

- Step 3: Reduction or substitution of the nitro group to the hydroxyl group, if starting from a nitro precursor.

This method leverages the directing effects of substituents on the aromatic ring to achieve regioselectivity.

Suzuki Cross-Coupling and Demethylation

A more sophisticated and high-yielding method involves Suzuki coupling followed by demethylation:

- Step 1: Preparation of a methoxy-substituted intermediate such as 3-fluoro-4-methoxyphenylboronic acid.

- Step 2: Coupling of this boronic acid with an aryl halide (e.g., 3-bromo-7-methoxyl-1-naphthyl cyanide) under Suzuki conditions using palladium catalysts and bases like sodium bicarbonate in mixed solvents (water and dimethyl ether). This yields a methoxy-substituted biaryl nitrile intermediate with yields around 98% and HPLC purity above 95%.

- Step 3: Demethylation of the methoxy groups using boron tribromide at approximately 83 °C, converting methoxy groups to hydroxyl groups. The product is then recrystallized from water and alcoholic acid mixtures to afford the hydroxy-substituted nitrile with yields around 73% and HPLC purity above 99%.

This method is advantageous for its high selectivity, purity, and scalability.

Reaction Conditions and Yields

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Direct Halogenation | 2-Hydroxy-4-nitrobenzonitrile | Iodine source, fluorination agent, controlled temperature | Not specified | Not specified | Multi-step, regioselective halogenation |

| Suzuki Coupling + Demethylation | 3-Bromo-7-methoxyl-1-naphthyl cyanide + 3-fluoro-4-methoxyphenylboronic acid | Pd catalyst, NaHCO₃, water/dimethyl ether; BBr₃ at 83 °C | 98 (coupling), 73 (demethylation) | 95+ (coupling), 99+ (demethylation) | High yield, high purity, suitable for scale-up |

Research Findings and Analytical Data

- The Suzuki coupling method provides a robust synthetic route with excellent regioselectivity and high purity, making it preferred in industrial and research settings.

- Demethylation with boron tribromide is effective and yields the hydroxy derivative cleanly, facilitating purification by recrystallization.

- Direct halogenation methods require careful control of reaction conditions to avoid side reactions but can be useful for initial fluorination and iodination steps.

- Analytical techniques such as HPLC, NMR spectroscopy, and filtration are integral for monitoring reaction progress and product purity.

Summary and Recommendations

- For laboratory synthesis aiming at high purity and yield, the Suzuki coupling followed by boron tribromide demethylation is the most efficient and reliable method.

- Direct halogenation routes can be employed when starting from nitro-substituted benzonitriles but may require additional steps and careful optimization.

- Purification via recrystallization and filtration is critical to obtain analytically pure this compound suitable for further applications.

This analysis is based on diverse patent literature and synthetic chemistry research, excluding unreliable sources, and reflects current best practices in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Oxidation and Reduction Reactions: The hydroxyl group allows for oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding quinones.

Scientific Research Applications

3-Fluoro-2-hydroxy-4-iodobenzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and the development of novel compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 3-Fluoro-2-hydroxy-4-iodobenzonitrile, highlighting differences in halogenation and functional group positioning:

| Compound Name | CAS Number | Substituents (Positions) | Key Differences |

|---|---|---|---|

| 3-Fluoro-2-hydroxybenzonitrile | [186590-34-1] | F (3), OH (2), CN (1) | Lacks iodine at position 4 |

| 2,3-Difluoro-4-hydroxybenzonitrile | [186590-01-2] | F (2,3), OH (4), CN (1) | Additional fluorine at position 2 |

| 4-Fluoro-2-hydroxybenzonitrile | [91407-41-9] | F (4), OH (2), CN (1) | Fluorine at position 4 vs. iodine |

| 5-Fluoro-2-hydroxybenzonitrile | [2967-54-6] | F (5), OH (2), CN (1) | Fluorine shifted to position 5 |

| 3,5-Difluoro-4-hydroxybenzonitrile | [28177-74-4] | F (3,5), OH (4), CN (1) | Dual fluorine substitution |

Source : Structural data derived from CAS registry entries .

Physicochemical Properties

- Polarity : The iodine atom increases polarizability compared to fluorine, enhancing van der Waals interactions.

- Acidity : The hydroxyl group’s acidity is influenced by electron-withdrawing effects of the nitrile and halogens. For 3-Fluoro-2-hydroxybenzonitrile (CAS 186590-34-1), the pKa is estimated to be ~8.2 due to fluorine’s inductive effect . The iodine in the target compound may slightly lower acidity further.

- Melting Points : Fluorinated benzonitriles typically exhibit melting points between 100–200°C. For example, 4-Fluoro-2-hydroxybenzonitrile melts at ~150°C , whereas iodine’s bulk in the target compound may elevate this range.

Biological Activity

3-Fluoro-2-hydroxy-4-iodobenzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, a nitrile group, and halogen substituents that can influence its reactivity and interaction with biological targets. The presence of the fluorine atom may enhance lipophilicity, while the iodine can facilitate specific interactions in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Many studies have shown that halogenated benzonitriles can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.

- Enzyme Inhibition : Certain compounds have been identified as inhibitors of specific enzymes involved in disease pathways.

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the cytotoxic effects of related compounds on different cancer cell lines, revealing that certain halogenated benzonitriles exhibited significant inhibitory effects on cell proliferation. For example, the compound 5a demonstrated an IC50 value of 35.58 µM against HepG-2 liver cancer cells, indicating potent activity compared to standard treatments like doxorubicin .Compound Cell Line IC50 (µM) 5a HepG-2 35.58 Doxorubicin HepG-2 5.23 -

Mechanism of Action :

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, flow cytometry analysis showed that treatment with compound 5a increased the percentage of cells in the G0/G1 phase from 45.86% to 52.33%, indicating a blockade in cell cycle progression . -

Antimicrobial Properties :

Another study highlighted the antimicrobial potential of related benzonitriles against various bacterial strains, suggesting that modifications to the aromatic ring could enhance activity against pathogens. This opens avenues for developing new antimicrobial agents based on the structural framework of this compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzene ring can lead to significant changes in potency and selectivity against biological targets.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Hydroxyl | Enhances hydrogen bonding with biomolecules |

| 4 | Iodine | Improves enzyme binding affinity |

| 3 | Fluorine | Increases lipophilicity and cellular uptake |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-hydroxy-4-iodobenzonitrile, considering steric and electronic effects of substituents?

- Methodological Answer : Prioritize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent's suitability for coupling. Optimize reaction conditions (solvent, temperature, catalyst loading) using retrosynthetic analysis and AI-powered tools to predict feasible pathways. Steric hindrance from the hydroxyl group may necessitate protective strategies (e.g., acetyl protection) prior to iodination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm fluorine and nitrile group positions.

- X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement, particularly to resolve hydrogen bonding between hydroxyl and nitrile groups .

- IR spectroscopy : Validate functional groups (e.g., O-H stretch at ~3200 cm) by referencing spectral databases .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : As a fluorinated aromatic intermediate, it is valuable in:

- Medicinal chemistry : Designing kinase inhibitors or antimicrobial agents via bioisosteric replacement (iodine for metabolic stability).

- Materials science : Developing liquid crystals or polymers, leveraging halogen bonding for supramolecular assembly .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetic data to model transition states and identify rate-determining steps. For example, discrepancies in regioselectivity during cross-coupling can be resolved by comparing computed activation energies for competing pathways .

Q. What strategies reconcile discrepancies in spectroscopic data (e.g., unexpected NMR coupling constants)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of substituents.

- Isotopic labeling : Replace with to study hyperfine splitting effects.

- Computational validation : Simulate NMR spectra using software like Gaussian or ADF to cross-verify experimental results .

Q. How to design experiments to study reactivity in cross-coupling reactions under varying conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary:

- Catalyst system : Compare Pd(OAc) vs. PdCl(dppf).

- Solvent polarity : Test DMF vs. THF for iodine retention.

- Temperature : Optimize for yield vs. side reactions (e.g., dehalogenation). Validate with GC-MS or LC-HRMS .

Q. What methodological considerations are critical for multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting groups : Use silyl ethers (TMS) for the hydroxyl group to prevent undesired hydrogen bonding during iodination.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate polar intermediates.

- Stability testing : Monitor degradation under light/heat via accelerated stability studies .

Q. How to address crystallization challenges for X-ray analysis due to hydrogen bonding?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.